N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide (CAS 899966-84-8) is a synthetic heterocyclic small molecule (MW 351.38 g/mol, formula C₁₇H₁₃N₅O₂S) built upon the pyrazolo[3,4-d]pyrimidin-4-one bicyclic core. It is distinguished by the combinatorial presence of three pharmacophoric elements: a p-tolyl substituent at the N1 position, a carbonyl group at position 4, and a thiophene-2-carboxamide moiety attached via an N–N bond at position 5.

Molecular Formula C17H13N5O2S
Molecular Weight 351.38
CAS No. 899966-84-8
Cat. No. B2729102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide
CAS899966-84-8
Molecular FormulaC17H13N5O2S
Molecular Weight351.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CS4
InChIInChI=1S/C17H13N5O2S/c1-11-4-6-12(7-5-11)22-15-13(9-19-22)17(24)21(10-18-15)20-16(23)14-3-2-8-25-14/h2-10H,1H3,(H,20,23)
InChIKeyUOLXZVBFSUQAOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide (CAS 899966-84-8)


N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide (CAS 899966-84-8) is a synthetic heterocyclic small molecule (MW 351.38 g/mol, formula C₁₇H₁₃N₅O₂S) built upon the pyrazolo[3,4-d]pyrimidin-4-one bicyclic core. It is distinguished by the combinatorial presence of three pharmacophoric elements: a p-tolyl substituent at the N1 position, a carbonyl group at position 4, and a thiophene-2-carboxamide moiety attached via an N–N bond at position 5 [1]. This specific substitution pattern differentiates it from other library members within the pyrazolo[3,4-d]pyrimidine class, where variations in the N1-aryl group or the nature of the 5-position amide/acetamide linker are known to dramatically alter target engagement profiles, as demonstrated in PDE9A and CDK2 inhibitor SAR series [2][3].

Why In-Class Substitution Is Not a Safe Assumption for CAS 899966-84-8


Although numerous pyrazolo[3,4-d]pyrimidine derivatives are commercially catalogued, direct interchange among them is not scientifically justified without matched comparative data. Published SAR studies on closely related scaffolds reveal that even conservative modifications—such as replacing the thiophene-2-carboxamide with a furan-2-carboxamide or inserting a methylene spacer (acetamide linker)—can shift the inhibitory profile across PDE isoforms, CDK2, and antiviral targets by orders of magnitude [1][2][3]. For CAS 899966-84-8, the combination of a p-tolyl N1 substituent and a direct thiophene-2-carboxamide at the 5-position represents a specific, non-trivial perturbation whose biological consequences cannot be extrapolated from analogs bearing phenyl, 4-fluorophenyl, or acetamide-linked thiophene groups. The quantitative evidence below underscores why procurement decisions must be guided by compound-specific data rather than class-level assumptions.

Quantitative Differentiation Evidence for N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide (CAS 899966-84-8)


Structural Uniqueness: Direct Thiophene-2-Carboxamide at Position 5 Without a Linker Moiety

CAS 899966-84-8 features a direct N–N linked thiophene-2-carboxamide at the 5-position of the pyrazolo[3,4-d]pyrimidin-4-one core . The closest commercially catalogued analog, N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide (CAS 899737-57-6), differs by the insertion of a methylene (–CH₂–) spacer, converting the carboxamide into an acetamide linkage . This single-atom difference alters the conformational flexibility, hydrogen-bonding geometry, and electronic distribution at the recognition interface. In related CDK2 inhibitor series, analogous linker modifications (thiophenethyl vs. thiopentane at C-6) shifted enzymatic IC₅₀ values by several-fold, demonstrating that the linker identity is a critical determinant of target potency [1]. No head-to-head biological comparison of these two specific compounds has been published.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N1 Substituent Differentiation: p-Tolyl vs. Phenyl and 4-Fluorophenyl Analogs

The p-tolyl group at the N1 position of CAS 899966-84-8 represents a specific hydrophobic and electronic perturbation relative to the unsubstituted phenyl analog (CAS 900007-56-9) and the 4-fluorophenyl analog . In the enterovirus inhibitor series of pyrazolo[3,4-d]pyrimidines, the identity of the N1-phenyl substituent was shown to be a primary determinant of antiviral potency: thiophene-bearing compounds 20–24 achieved IC₅₀ values of 0.063–0.089 µM against coxsackievirus B3, with the N1 substituent size and electronics directly influencing the activity window [1]. Similarly, in the PDE9A patent series (US9617269), N1-substituent variation (cyclohexyl, cyclopentyl, 4-methoxyphenyl, etc.) across compounds WYQ-4 through WYQ-95 yielded IC₅₀ values spanning 5.5 nM to 121 nM, a 22-fold range attributable solely to N1-group variation [2]. No head-to-head biochemical comparison of CAS 899966-84-8 against its phenyl or 4-fluorophenyl analogs has been reported in the public domain.

PDE Inhibition Kinase Selectivity Antiviral Research

Heterocycle Identity at the Carboxamide: Thiophene vs. Furan Differentiation

CAS 899966-84-8 incorporates a thiophene-2-carboxamide group, whereas the direct furan analog, N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide, replaces the sulfur atom with oxygen . Although thiophene and furan are commonly considered bioisosteres, the sulfur atom in thiophene confers distinct properties: higher polarizability (α ≈ 10.5 ų for thiophene vs. ≈ 8.0 ų for furan), altered H-bond acceptor strength, and different metabolic susceptibility (CYP450-mediated S-oxidation vs. furan epoxidation toxicity risk) [1]. In PDE9A inhibitor series, even subtle electronic changes at the heterocycle position were sufficient to shift IC₅₀ values; the broader PDE inhibitor literature documents that thiophene-to-furan substitution can alter potency by 3- to >50-fold depending on the target binding pocket [2]. No direct biochemical comparison between CAS 899966-84-8 and its furan analog has been published.

Medicinal Chemistry Bioisostere Analysis Kinase Inhibition

Class-Level Evidence: Antiviral Activity of Thiophene-Substituted Pyrazolo[3,4-d]pyrimidines

A published SAR study demonstrated that pyrazolo[3,4-d]pyrimidines bearing a thiophene substituent (compounds 20–24) exhibited potent and selective inhibition of coxsackievirus B3 replication with IC₅₀ values of 0.063–0.089 µM, while showing only moderate activity against enterovirus 71 (IC₅₀ = 0.32–0.65 µM) and no apparent cytotoxicity toward RD cells (CC₅₀ > 25 µM) [1]. This study established that the thiophene moiety is a key pharmacophoric element for antiviral potency within this scaffold. CAS 899966-84-8 conserves the thiophene substituent but differs in the attachment mode (direct carboxamide at position 5 vs. the substitution patterns in the reference series) and the N1 substituent (p-tolyl vs. varied aryl groups). The reference compounds' selectivity window (CC₅₀/IC₅₀ > 280–400) provides a quantitative baseline for class-level antiviral potential [1]. CAS 899966-84-8 has not been tested in this specific antiviral assay, and its activity cannot be directly inferred.

Antiviral Research Enterovirus Inhibition Coxsackievirus

Class-Level Evidence: CDK2 and Anticancer Activity of 4,6-Disubstituted Pyrazolo[3,4-d]pyrimidines

A systematic SAR study of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines established that thiophene-containing analogs (thiophenethyl at C-6) bearing mono-substituted anilines at C-4 exhibit CDK2/cyclin E inhibitory activity with single-digit micromolar IC₅₀ values, and anti-proliferative effects against K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) cell lines [1]. The study further demonstrated that the nature of the thiophene attachment (thiophenethyl vs. thiopentane) significantly modulated CDK2 potency, underscoring the sensitivity of this scaffold to linker identity [1]. CAS 899966-84-8 shares the pyrazolo[3,4-d]pyrimidine core and a thiophene moiety but differs in substitution pattern (5-position carboxamide vs. 4,6-disubstitution). The compound has not been profiled against CDK2 or cancer cell lines in the public domain.

Cancer Research CDK Inhibition Kinase Inhibitor

Limitation Acknowledgment: Absence of Compound-Specific Biological Data for CAS 899966-84-8

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, patent literature, and chemical vendor databases was conducted for CAS 899966-84-8. No compound-specific quantitative biological data (IC₅₀, Kd, EC₅₀, CC₅₀, or Ki) was identified for any target or cell line . The compound is catalogued by multiple vendors as a 'research compound' with typical purity of 95%, but no associated bioactivity annotation was found . Its ZINC database entry (ZINC13864417) contains no protonation states or docking-ready 3D conformers, and no clinical trial involvement has been recorded [1]. The absence of direct evidence does not indicate a lack of biological activity; rather, it identifies this compound as a member of a compound library that has not yet been the subject of a published target-specific profiling study. All differentiation claims in this guide are therefore derived from class-level SAR and structural analysis, not from head-to-head experimental comparisons.

Data Gap Analysis Procurement Risk Assessment Screening Library

Evidence-Based Application Scenarios for CAS 899966-84-8 Procurement


Scaffold-Hopping and Novel Kinase/PDE Screening Libraries

CAS 899966-84-8 is most appropriately deployed as a structurally differentiated member of a pyrazolo[3,4-d]pyrimidine-focused screening library. Its unique combination of p-tolyl at N1 and direct thiophene-2-carboxamide at the 5-position occupies chemical space that is distinct from the extensively patented PDE9A ketone series and the 4,6-disubstituted CDK2 inhibitor series [1]. For organizations building diversity-oriented screening collections targeting purine-mimetic kinases or phosphodiesterases, this compound offers a scaffold variation that cannot be achieved by purchasing any single commercially available analog. The class-level antiviral IC₅₀ benchmark of 0.063–0.089 µM against coxsackievirus B3 for thiophene-bearing congeners [2] provides a quantitative rationale for its inclusion in antiviral screening cascades.

Hit-to-Lead Optimization with Defined SAR Vectors

For medicinal chemistry programs that have identified a pyrazolo[3,4-d]pyrimidine hit, CAS 899966-84-8 serves as a systematic SAR probe. The three differentiable structural vectors—(i) p-tolyl vs. phenyl vs. 4-fluorophenyl at N1; (ii) thiophene vs. furan in the carboxamide; (iii) direct carboxamide vs. acetamide linker at position 5—allow structure-activity relationships to be interrogated in parallel . The 22-fold PDE9A potency range observed across N1 variants in the patent series (5.5–121 nM) [1] demonstrates that each of these vectors can independently drive substantial potency shifts, making CAS 899966-84-8 a valuable comparator in systematic lead optimization campaigns rather than a singleton screening compound.

Computational Chemistry and In Silico Target Prediction

Given the complete absence of experimental bioactivity data , CAS 899966-84-8 is well-suited for prospective computational profiling. Its well-defined structure (full stereochemical and tautomeric specification available via InChI Key UOLXZVBFSUQAOS-UHFFFAOYSA-N) [1] enables rigorous docking, molecular dynamics, and pharmacophore modeling against kinase and PDE target families. The availability of co-crystal structures for related pyrazolo[3,4-d]pyrimidines bound to PDE9A and CDK2 [2][3] provides template binding modes that can be used to evaluate whether the thiophene-2-carboxamide and p-tolyl substituents of CAS 899966-84-8 are predicted to be accommodated or sterically excluded from key sub-pockets. Such computational triaging can justify or deprioritize wet-lab screening investment with quantitative docking scores.

Custom Synthesis Starting Point for Proprietary Derivative Libraries

For CROs and internal medicinal chemistry groups with synthetic capabilities, CAS 899966-84-8 can function as a late-stage diversification intermediate. The thiophene-2-carboxamide at position 5 is amenable to further functionalization (e.g., electrophilic substitution at the thiophene ring, or amide hydrolysis/re-coupling), while the p-tolyl group at N1 provides a handle for benzylic oxidation or electrophilic aromatic substitution . The compound's commercial availability at 95% purity from multiple vendors [1] ensures procurement feasibility for gram-scale chemistry, and its position in unencumbered chemical space (no composition-of-matter patent identified for this specific substitution pattern) may offer freedom-to-operate advantages over the heavily patented PDE9A ketone series [2].

Quote Request

Request a Quote for N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.